2-Methyl-5-phenyl-1H-indole-7-carboxamide - 943607-57-6

2-Methyl-5-phenyl-1H-indole-7-carboxamide

Catalog Number: EVT-452781
CAS Number: 943607-57-6
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide []

Compound Description: 5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide is a compound whose crystal structure has been characterized. The study revealed the molecule's conformation and its intermolecular interactions within the crystal lattice [].

5-Chloro-N-phenyl-1H-indole-2-carboxamide [, ]

Compound Description: 5-Chloro-N-phenyl-1H-indole-2-carboxamide (compound 1 in the referenced papers) is identified as a brain-type glycogen phosphorylase (PYGB) inhibitor [, ]. Studies suggest it has potential therapeutic benefits in treating ischemic brain injury [] and may offer protection against hypoxic-ischemic diseases by targeting PYGB [].

2-substituted -5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives []

Compound Description: This refers to a series of compounds designed and evaluated in silico as potential Estrogen Receptor alpha (ERα) modulators for treating breast cancer []. These derivatives demonstrated promising binding affinities to the ERα's AF-2 domain in docking studies [].

1-(3-Fluoro-benzenesulfonyl)-5-{3-[5-(3-methoxy-phenyl)-2-methyl-2H-[1,2,4]triazol-3-yl]-phenyl}-1H-indole (5b) []

Compound Description: This compound's electrochemical behavior was investigated using various voltammetric techniques []. The study focused on optimizing analytical methods for determining the compound's concentration in medical preparations and biological fluids [].

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (5) []

Compound Description: This compound's synthesis and spectral characterization are described, along with its crystal structure determined by X-ray diffraction [].

1-Benzyl-5-phenyl-1H-tetrazole []

Compound Description: 1-Benzyl-5-phenyl-1H-tetrazole is utilized as a starting material in the convergent synthesis of Angiotensin II Receptor Blockers []. The described synthetic route employs C–H arylation to introduce various functionalized aryl groups onto the tetrazole core [].

7′′-Benz­yl-9′′-benzyl­idene-4′-[4-(dimethyl­amino)phen­yl]-1′-meth­yl-5′′-phen­yl-2′′,3′′,6′′,7′′,8′′,9′′-hexa­hydro-1H-indole-3(2H)-spiro-2′-pyrrolidine-3′-spiro-2′′-pyrido[4,3-d]thia­zolo[3,2-a]pyrimidine-2,2′′-dione acetonitrile disolvate []

Compound Description: This complex spirocyclic compound, synthesized via a [3+2]-cycloaddition reaction, includes an indole moiety within its structure []. Its crystal structure, stabilized by various intermolecular interactions, has been determined [].

6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile []

Compound Description: The paper describes the crystal structure of this compound, revealing details about its molecular conformation and crystal packing [].

(E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole []

Compound Description: These two compounds, (I) and (II) in the referenced paper, are structurally related indole derivatives with differences in their substituents. The paper describes their crystal structures and packing arrangements [].

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide [, ]

Compound Description: Synthesized as a potential anti-mitotic agent, this compound exhibits cytotoxic activity against several breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with minimal toxicity towards normal NIH-3T3 cells [, ].

2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) and its nuclear-substituted derivatives []

Compound Description: This research focuses on a series of 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) derivatives designed as tyrosine kinase inhibitors []. These compounds exhibited varying degrees of inhibition against epidermal growth factor receptor (EGFR) and pp60v-src tyrosine kinase, with some demonstrating selectivity for one over the other [].

2-Methyl-1-phenyl-1H-indole-3-carbonitrile []

Compound Description: The crystal structure of this compound is described, detailing its molecular conformation and crystal packing interactions [].

(5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol (SCH 23390) []

Compound Description: (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390) is a dopamine D1 antagonist used as a reference compound in a study focusing on the synthesis and receptor affinities of 6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines as potential dopamine D1 selective ligands [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor developed for topical ocular delivery as a potential treatment for neovascular age-related macular degeneration []. It exhibits potent efficacy in rodent models of choroidal neovascularization, limited systemic exposure after topical administration, and a favorable ocular pharmacokinetic profile [].

5-methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives (2 and 3) []

Compound Description: This study focuses on synthesizing and evaluating a series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives for antituberculosis and anticancer activities []. Several compounds displayed promising inhibition against Mycobacterium tuberculosis and specific cancer cell lines [].

2-Phenyl-1H-pyrrole-3-carboxamide []

Compound Description: This compound represents a novel scaffold identified through degradation of the 1H-pyrrolo[3,2-c]quinoline structure. It exhibits inverse agonism at the serotonin type 6 receptor (5-HT6R) and shows promise as a potential treatment for cognitive deficits [].

7-Chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4-(3H,5H:)-dione (Clobazam) []

Compound Description: Clobazam is a 1,5-benzodiazepine drug investigated for its behavioral and electroencephalographic effects []. It displays similar pharmacological actions to 1,4-benzodiazepines like chlordiazepoxide and diazepam [].

Polyimides (PIs) containing N-(4-(di(1H-indol-3-yl)methyl)phenyl) moieties []

Compound Description: These are a series of aromatic polyimides synthesized using a diamine monomer containing an indole unit []. These polymers exhibit excellent solubility in organic solvents, high glass transition temperatures, good thermal stability, and interesting optical and electrochemical properties [].

1H‐indole‐2,3‐dione 3‐thiosemicarbazones with 3‐sulfamoylphenyl moiety []

Compound Description: This research describes a series of novel 1H‐indole‐2,3‐dione 3‐thiosemicarbazones carrying a 3‐sulfamoylphenyl moiety, designed as selective carbonic anhydrase (CA) inhibitors []. The study investigated their inhibition against various human CA isoforms (I, II, VA, VB, VII, IX, and XII) [].

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide []

Compound Description: This compound's crystal structure, determined by X-ray diffraction, revealed its conformational features and intermolecular interactions within the crystal lattice [].

5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide []

Compound Description: The patent describes various polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide, their preparation methods, and potential pharmaceutical applications [].

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile []

Compound Description: This compound was synthesized through electrophilic aromatic substitution of 7-bromo-1-methyl-2-phenyl-1H-indole []. Its identity and purity were confirmed by various spectroscopic and analytical techniques [].

3-Methyl-2-phenyl-1H-indoles []

Compound Description: This refers to a series of 3-methyl-2-phenyl-1H-indoles evaluated for their antiproliferative activity against human tumor cell lines and inhibitory activity against human DNA topoisomerase II [].

3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide []

Compound Description: The paper describes the crystal structure of this compound, determined by X-ray diffraction, providing details about its molecular geometry and crystal packing [].

N-ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744) []

Compound Description: ABBV-744 is a BET bromodomain inhibitor specifically designed to target the second bromodomain (BD2) with high selectivity over the first bromodomain (BD1) []. It exhibits potential for treating various cancers due to its ability to modulate BET protein function [].

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives []

Compound Description: These are a series of novel amide derivatives synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 []. The study also investigated their potential as anticancer agents through graph theoretical analysis, in silico modeling, molecular dynamic studies, and ADME profiling [].

5-Phenyl-1H-2-benzazepines []

Compound Description: This paper discusses the synthesis of 5-phenyl-1H-2-benzazepines through cyclization reactions of 2-(β-styryl)benzylamines [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist exhibiting significant weight-loss efficacy in diet-induced obese mice []. Its development highlights the potential of targeting CB1R for treating obesity and related metabolic disorders [].

3-phenyl-1H-indole-5-sulfonamides []

Compound Description: This group of compounds represents a new class of carbonic anhydrase (CA) inhibitors designed through structure-based drug design []. They demonstrated potent inhibitory activity against a range of α- and β-class CAs from humans, bacteria, and fungi [].

4,4'-[4-fluoro-7({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid, 4,4'-[2-methyl-7-({4-[4-(pentafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid and 4,4'-[4-fluoro-2-methyl-7-({4-[4-(2,3,4,6-tetrafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diyl]dibutanoic acid [, ]

Compound Description: These compounds are novel crystalline forms of indole derivatives with potential therapeutic applications [, ].

5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide []

Compound Description: The crystal structure of this pyrazole-based compound, elucidated by X-ray diffraction, highlights its molecular conformation and intermolecular hydrogen bonding interactions in the crystal lattice [].

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454) []

Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological properties compared to its predecessor, CJ-12,918 []. Its development highlights the potential of targeting 5-LO for treating inflammatory diseases [].

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide []

Compound Description: This compound, a former antiasthma drug candidate, was synthesized using a modified palladium-catalyzed Migita reaction for carbon-sulfur bond formation []. Its development highlights the importance of optimizing synthetic routes for efficient drug manufacturing [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915) []

Compound Description: TAK-915 served as a starting point for developing a novel series of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors []. This study aimed to identify structurally distinct compounds with improved potency, selectivity, and preclinical properties compared to TAK-915 for treating cognitive disorders [].

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide []

Compound Description: This paper describes the efficient synthesis of a novel, orally active 5-lipoxygenase inhibitor []. The optimized route focuses on key steps like constructing the benzyl phenyl ether moiety, forming the tetrahydropyran ring, and converting the nitrile to carboxamide [].

3-(6-Methoxy­benzothia­zol-2-yldiazen­yl)-1-methyl-2-phenyl-1H-indole []

Compound Description: The crystal structure of this compound has been determined, revealing the planar nature of its ring systems and the dihedral angles between them [].

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

Compound Description: SAR216471 is a potent, reversible P2Y12 antagonist identified as a potential alternative to clopidogrel for its antiplatelet and antithrombotic activities []. Its discovery highlights the potential of developing new P2Y12 antagonists with improved pharmacological profiles.

(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone []

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals the dihedral angles between its aromatic rings and the presence of C-H⋯O hydrogen bonds in the crystal lattice [].

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols []

Compound Description: This refers to a series of compounds synthesized using a facile, chemoselective reduction method. The reaction involves condensing 5-bromo-1H-indole-3-carbaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one followed by reduction with sodium borohydride [].

3-(5-Ethyl-1,3,4-thiadiazol-2-yldiazen­yl)-1-methyl-2-phenyl-1H-indole []

Compound Description: The crystal structure of this compound has been determined, providing information on the planarity of its ring systems and the dihedral angles between them [].

1-Methyl-2-phenyl-1H-indole []

Compound Description: This is a simple indole derivative whose crystal structure has been determined by X-ray diffraction. The study reveals the planarity of its indole ring system and the dihedral angle between the phenyl ring and the indole moiety [].

3‐[5,6‐Dimethyl‐1,3‐benzothiazol‐2‐yl)diazenyl]‐1‐methyl‐2‐phenyl‐1H‐indole []

Compound Description: The crystal structure of this compound has been solved, revealing the planar nature of its ring systems and their spatial orientations [].

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) []

Compound Description: CHMFL-ABL-053 is a potent, selective, and orally bioavailable BCR-ABL/SRC/p38 kinase inhibitor developed for treating chronic myeloid leukemia []. It exhibits promising antiproliferative activity against CML cell lines and in vivo efficacy in xenograft mouse models [].

5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides []

Compound Description: This refers to a series of novel indole-2-carboxamide derivatives synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, including Mycobacterium tuberculosis [].

Properties

CAS Number

943607-57-6

Product Name

2-Methyl-5-phenyl-1H-indole-7-carboxamide

IUPAC Name

2-methyl-5-phenyl-1H-indole-7-carboxamide

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-10-7-13-8-12(11-5-3-2-4-6-11)9-14(16(17)19)15(13)18-10/h2-9,18H,1H3,(H2,17,19)

InChI Key

OFYNRGGGSGROCL-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.